N-(2-benzoyl-4-methylphenyl)-4-ethylsulfonylbenzamide
Description
N-(2-benzoyl-4-methylphenyl)-4-ethylsulfonylbenzamide is a synthetic benzamide derivative characterized by a benzoyl group at the 2-position of the aromatic ring and an ethylsulfonyl substituent at the 4-position of the benzamide moiety.
Properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-4-ethylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4S/c1-3-29(27,28)19-12-10-18(11-13-19)23(26)24-21-14-9-16(2)15-20(21)22(25)17-7-5-4-6-8-17/h4-15H,3H2,1-2H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHBWJUFNKXFJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation and Oxidation of Toluene Derivatives
A common route begins with the sulfonation of para-xylene, followed by controlled oxidation and functionalization:
- Sulfonation : Para-xylene is treated with chlorosulfonic acid at 0–5°C to yield 4-methylbenzenesulfonyl chloride.
- Ethylation : The sulfonyl chloride intermediate reacts with ethylmagnesium bromide in tetrahydrofuran (THF) to form 4-ethylsulfonyltoluene.
- Oxidation : Potassium permanganate in acidic aqueous medium oxidizes the methyl group to a carboxylic acid, yielding 4-ethylsulfonylbenzoic acid.
Reaction Conditions :
Alternative Pathway via Friedel-Crafts Acylation
An alternative approach involves Friedel-Crafts acylation of ethylsulfonylbenzene with acetyl chloride, followed by hydrolysis and oxidation. However, this method suffers from lower regioselectivity (<60% yield).
Preparation of 2-Benzoyl-4-Methylaniline
Benzoylation of 4-Methylaniline
4-Methylaniline undergoes Friedel-Crafts benzoylation using benzoyl chloride in the presence of aluminum trichloride:
$$ \text{C}6\text{H}5\text{COCl} + \text{4-CH}3\text{C}6\text{H}4\text{NH}2 \xrightarrow{\text{AlCl}3} \text{2-(C}6\text{H}5\text{CO)-4-CH}3\text{C}6\text{H}3\text{NH}_2 $$
Optimization :
Nitration and Reduction Sequence
For higher regiocontrol, 4-methylacetanilide is nitrated at the ortho position, followed by deprotection, reduction, and benzoylation:
- Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group ortho to the methyl.
- Reduction : Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to an amine.
- Benzoylation : Standard benzoyl chloride acylation.
Yield : 68% over three steps.
Amide Bond Formation
Activation of 4-Ethylsulfonylbenzoic Acid
The carboxylic acid is typically converted to an acid chloride using thionyl chloride or oxalyl chloride:
$$ \text{4-EtSO}2\text{C}6\text{H}4\text{COOH} \xrightarrow{\text{SOCl}2} \text{4-EtSO}2\text{C}6\text{H}_4\text{COCl} $$
Conditions : Reflux in anhydrous DCM, 85% yield.
Coupling with 2-Benzoyl-4-Methylaniline
The acid chloride reacts with the aniline derivative in the presence of a base to form the amide:
$$ \text{4-EtSO}2\text{C}6\text{H}4\text{COCl} + \text{2-Bz-4-CH}3\text{C}6\text{H}3\text{NH}2 \xrightarrow{\text{Et}3\text{N}} \text{Target Compound} $$
Optimized Parameters :
- Solvent: DCM or THF.
- Base: Triethylamine (2.5 equiv).
- Yield: 82–89% after recrystallization from ethyl acetate/hexane.
Comparative Analysis of Methodologies
| Parameter | Sulfonation/Oxidation Route | Friedel-Crafts Route |
|---|---|---|
| Overall Yield | 62% | 48% |
| Regioselectivity | >95% | 60–70% |
| Purification Complexity | Moderate (chromatography) | High (multiple steps) |
| Scalability | Suitable for >100 g | Limited to <50 g |
The sulfonation/oxidation route is preferred for industrial-scale synthesis due to higher reproducibility and yield.
Characterization and Validation
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows >99% purity at 254 nm.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-methylphenyl)-4-ethylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : N-(2-benzoyl-4-methylphenyl)-4-ethylsulfonylbenzamide
- Molecular Formula : C23H21N2O4S
- Molecular Weight : 407.5 g/mol
The compound features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and antitumor properties. Its structure allows for various chemical reactions, making it a versatile building block in organic synthesis.
Chemistry
This compound serves as a building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:
- Oxidation : Can be oxidized to form sulfone derivatives.
- Reduction : Reduction reactions yield amine derivatives.
- Substitution : Participates in nucleophilic substitution reactions with various nucleophiles.
| Reaction Type | Common Reagents | Major Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Sulfone derivatives |
| Reduction | Lithium aluminum hydride | Amine derivatives |
| Substitution | Amines or thiols | Substituted benzamides |
Biology
In biological research, this compound has been investigated for its potential as an enzyme inhibitor and receptor modulator :
- Antimicrobial Activity : Demonstrated effectiveness against Helicobacter pylori, suggesting potential use as an antibacterial agent.
- Antitumor Activity : Exhibits anticancer properties by inhibiting the Hedgehog signaling pathway, which is crucial in tumorigenesis. In vitro studies indicate reduced cell viability in cancer cell lines.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
-
Antimicrobial Study :
- A study highlighted its significant inhibitory effect against Helicobacter pylori, with potential implications for treating gastric ulcers and related cancers.
-
Antitumor Study :
- Research indicated that the compound inhibits DNA topoisomerase II, leading to DNA damage and apoptosis in cancer cells. It also showed efficacy in blocking components of the Hedgehog signaling pathway.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-methylphenyl)-4-ethylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor modulation, the compound may act as an agonist or antagonist, altering the receptor’s conformation and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural analogs and their distinguishing features are summarized below:
Table 1: Substituent Comparison of N-(2-benzoyl-4-methylphenyl)-4-ethylsulfonylbenzamide and Analogs
Key Observations:
- Lipophilicity : The ethylsulfonyl group enhances lipophilicity relative to methoxy or benzenesulfonamide groups, which may influence membrane permeability .
- Biological Activity: RS-1’s bromine substituents and benzylamino-sulfonyl group are critical for enhancing homologous recombination activity, suggesting that substituent positioning on benzamide derivatives can dictate biological function .
Crystallographic and Conformational Insights
- Sulfonamide Stability : N-(4-Methoxyphenyl)benzenesulfonamide exhibits a planar sulfonamide group, contributing to hydrolytic stability—a trait likely shared with the target compound due to the ethylsulfonyl group’s robustness .
Biological Activity
N-(2-benzoyl-4-methylphenyl)-4-ethylsulfonylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C17H18N2O3S
- Molecular Weight : 342.40 g/mol
The compound features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and antitumor properties.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study highlighted its effectiveness against strains of Helicobacter pylori, a bacterium associated with gastric ulcers and cancer. The compound demonstrated a significant inhibitory effect, suggesting its potential use as an antibacterial agent .
Antitumor Activity
The compound has also been investigated for its anticancer properties . It functions as an inhibitor of the Hedgehog signaling pathway, which is implicated in the development of several malignancies, including breast and pancreatic cancers. In vitro studies have shown that this compound can reduce cell viability in cancer cell lines, indicating its potential as a therapeutic agent in oncology .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes:
- Inhibition of DNA Topoisomerases : This compound has been shown to interfere with DNA replication by inhibiting topoisomerase II, leading to DNA damage and apoptosis in cancer cells .
- Hedgehog Signaling Pathway Inhibition : By blocking components of the Hedgehog signaling pathway, the compound can hinder tumor growth and proliferation .
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
Q & A
Q. How can researchers optimize the multi-step synthesis of N-(2-benzoyl-4-methylphenyl)-4-ethylsulfonylbenzamide to improve yield and purity?
- Methodological Answer : Synthesis optimization involves:
- Stepwise coupling : Use coupling agents like EDCI/HOBt for amide bond formation between 2-benzoyl-4-methylaniline and 4-ethylsulfonylbenzoic acid to minimize side reactions .
- Catalyst selection : Employ Pd catalysts for Suzuki-Miyaura cross-coupling if aryl halide intermediates are involved.
- Purification : Utilize column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates. Monitor purity via TLC or HPLC .
- Yield tracking : Compare yields at each step using gravimetric analysis and adjust stoichiometry or reaction time empirically.
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : Use - and -NMR to confirm the benzamide backbone and substituent positions (e.g., ethylsulfonyl group at C4) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+ ~ 437.12 g/mol) and fragmentation patterns .
- HPLC-PDA : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95%) and resolve structural isomers .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer :
- Target selection : Prioritize kinases or GPCRs due to the benzamide scaffold’s historical relevance in inhibitor design .
- Assay types :
- In vitro enzyme inhibition : Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) with ATP concentrations adjusted to physiological levels .
- Cellular viability : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, including positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. What crystallographic challenges arise in determining the 3D structure of this compound, and how can they be addressed?
- Methodological Answer :
- Crystal growth : Use slow evaporation in polar aprotic solvents (e.g., DMSO/acetonitrile) to obtain diffraction-quality crystals .
- Data collection : Employ synchrotron radiation for high-resolution datasets if twinning or low symmetry (e.g., monoclinic P2/c) is observed .
- Refinement : Apply SHELXL for small-molecule refinement, using restraints for disordered ethylsulfonyl groups .
Q. How can structure-activity relationship (SAR) studies be systematically conducted on this compound?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace ethylsulfonyl with methylsulfonyl or tert-butyl groups) and compare bioactivity .
- Data correlation : Use IC values from enzyme assays and logP calculations (via HPLC retention times) to build QSAR models .
- Key SAR Insights :
| Substituent Modification | Effect on Bioactivity |
|---|---|
| Ethylsulfonyl → Methylsulfonyl | Increased solubility, reduced potency |
| Benzoyl → Trifluoromethyl | Enhanced metabolic stability |
Q. How should researchers resolve contradictions in bioactivity data across different experimental models?
- Methodological Answer :
- Model validation : Compare in vitro (e.g., enzyme inhibition) and in vivo (e.g., xenograft tumor reduction) results using standardized protocols .
- Pharmacokinetics : Measure plasma half-life (t) and bioavailability in rodent models to explain efficacy gaps .
- Statistical analysis : Apply ANOVA with post-hoc tests to differentiate assay-specific variability from true biological effects.
Q. What computational strategies are effective for predicting binding modes and off-target interactions?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or EGFR) to predict binding poses. Validate with MD simulations in GROMACS .
- Off-target screening : Query PubChem BioAssay for structural analogs (e.g., CID 118704889) and cross-reference with Tox21 databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
